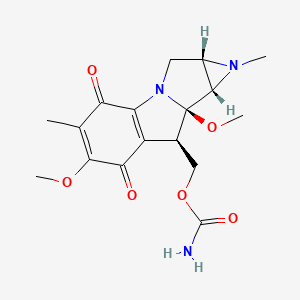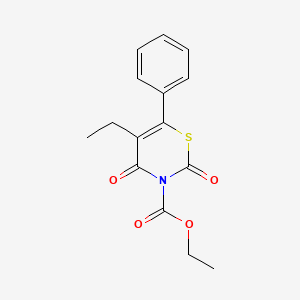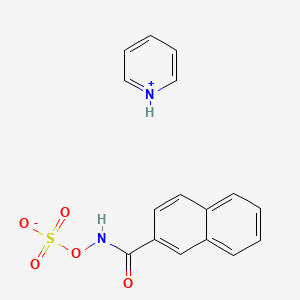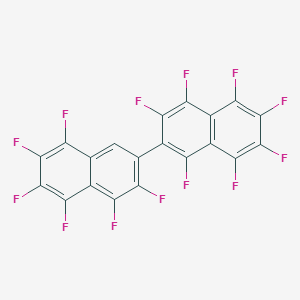![molecular formula C22H27N2O6P B14450896 N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline CAS No. 74407-16-2](/img/structure/B14450896.png)
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bis(benzyloxy)phosphoryl group attached to an L-alanyl-L-proline backbone, making it a subject of study in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with Fmoc and phenacyl (Pac) protected L-serine, where the bisphosphonate group is installed using ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the bis(benzyloxy)phosphoryl group, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler phosphorylated amino acid derivative.
Substitution: The bis(benzyloxy)phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler phosphorylated amino acids.
Scientific Research Applications
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in phosphorylation studies.
Biology: The compound is studied for its potential role in protein phosphorylation and signal transduction pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of enzyme activity.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes involved in phosphorylation. The bis(benzyloxy)phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate enzyme activity and signal transduction pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-α-phosphoarginine
- N-α, N-ω-diphosphoarginine
- [Bis(benzyloxy)phosphoryl]acetic acid
Uniqueness
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline is unique due to its specific combination of a bis(benzyloxy)phosphoryl group with an L-alanyl-L-proline backbone. This structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Properties
CAS No. |
74407-16-2 |
|---|---|
Molecular Formula |
C22H27N2O6P |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H27N2O6P/c1-17(21(25)24-14-8-13-20(24)22(26)27)23-31(28,29-15-18-9-4-2-5-10-18)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,23,28)(H,26,27)/t17-,20-/m0/s1 |
InChI Key |
ZJHOTJIWXTZERH-PXNSSMCTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

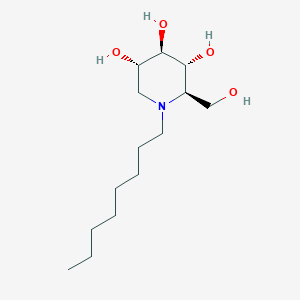
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
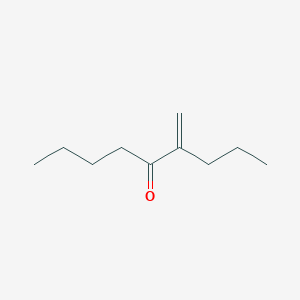

![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
